molecular formula C20H30O3 B1216678 Cyathin A3 CAS No. 38598-35-5

Cyathin A3

Cat. No. B1216678
CAS RN: 38598-35-5
M. Wt: 318.4 g/mol
InChI Key: RGROGZCBGZBCAG-XNFNUYLZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyathin A3 is a diterpenoid.

Scientific Research Applications

  • Neuroprotective Potential : A study highlighted the ability of Cyathin A3 to induce nerve growth factor (NGF) release from glial cells, suggesting its potential as a neuroprotective therapeutic for conditions like Alzheimer's disease. The research developed an alternative bacteria-induced static batch fermentation method to produce Cyathin A3, optimizing the yield to nearly 1 mg/ml, a significant improvement over previous methods (Dixon et al., 2011).

  • Synthesis and Derivatives : The enantioselective total synthesis of Cyathin A3 has been described, involving a key Diels-Alder reaction. This synthetic route also allows for the formal syntheses of related natural products like allocyathin B3, cyathin B3, cyathin C3, and neoallocyathin A4 (Ward & Shen, 2007).

  • Metabolites and Structure : Cyathin A3 is a representative of a new class of diterpenoids. Its structure, along with that of allocyathin B3, has been determined, contributing to understanding its biogenesis from geranylgeranyl pyrophosphate (Ayer & Taube, 1973).

  • Antibiotic Properties : The fungus Cyathus helenae produces a complex of antibiotic substances, including Cyathin A3, which is active against a variety of microorganisms, suggesting its potential as an antibiotic agent (Allbutt et al., 1971).

  • Anti-inflammatory Properties : Cyathane diterpenoids, including Cyathin A3, from Cyathus hookeri have shown inhibition of nitric oxide production in macrophages, indicating their anti-inflammatory potential (Xu et al., 2013).

  • Neurotrophic and Anti-neuroinflammatory Activities : Various cyathane diterpenoids from Cyathus hookeri displayed differential nerve growth factor-induced neurite outgrowth-promoting activity and significant nitric oxide production inhibition in microglial cells, suggesting both neurotrophic and anti-neuroinflammatory activities (Tang et al., 2019).

  • Acetylcholinesterase Inhibitory Effects : Cyathane diterpenoids from Cyathus africanus have shown significant acetylcholinesterase inhibitory effect, which could be beneficial for the treatment of diseases like Alzheimer's (Yu et al., 2021).

  • Anticancer Activity : A new cyathane-type diterpene from Cyathus africanus showed strong anticancer activity against colorectal cancer cells, inducing apoptosis through mitochondrial and autophagy-dependent pathways (He et al., 2016).

properties

CAS RN

38598-35-5

Product Name

Cyathin A3

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3aR,5aR,9R,10aR)-9-hydroxy-8-(hydroxymethyl)-3a,5a-dimethyl-1-propan-2-yl-3,4,5,9,10,10a-hexahydro-2H-cyclohepta[e]inden-6-one

InChI

InChI=1S/C20H30O3/c1-12(2)14-5-6-19(3)7-8-20(4)15(18(14)19)10-16(22)13(11-21)9-17(20)23/h9,12,15-16,21-22H,5-8,10-11H2,1-4H3/t15-,16-,19-,20-/m1/s1

InChI Key

RGROGZCBGZBCAG-XNFNUYLZSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3C[C@H](C(=CC(=O)[C@@]3(CC[C@]2(CC1)C)C)CO)O

SMILES

CC(C)C1=C2C3CC(C(=CC(=O)C3(CCC2(CC1)C)C)CO)O

Canonical SMILES

CC(C)C1=C2C3CC(C(=CC(=O)C3(CCC2(CC1)C)C)CO)O

synonyms

cyathin A(3)
cyathin A3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyathin A3
Reactant of Route 2
Cyathin A3
Reactant of Route 3
Cyathin A3
Reactant of Route 4
Cyathin A3
Reactant of Route 5
Cyathin A3
Reactant of Route 6
Cyathin A3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.